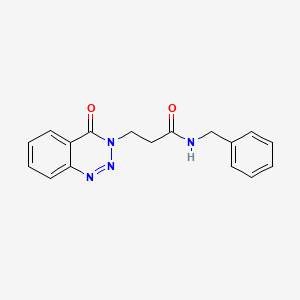![molecular formula C18H14N2O5 B6524241 methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate CAS No. 477548-59-7](/img/structure/B6524241.png)
methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is related to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which consists of a pyrrole ring fused to a benzene ring .
Applications De Recherche Scientifique
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential as an anti-inflammatory and analgesic agent. It has been used in studies of its potential to act as a neuroprotective agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Mécanisme D'action
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to act as an anti-inflammatory and analgesic agent. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of certain cytokines, such as interleukin-6 (IL-6), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The potential advantages of using methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes. However, there are some limitations to using this compound in lab experiments, such as its low solubility and the fact that it is not available in large quantities.
Orientations Futures
The potential future directions for the use of methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate include further research into its potential as an anti-inflammatory and analgesic agent, its potential to act as a neuroprotective agent, and its ability to modulate the activity of certain enzymes. Additionally, further research into its potential to inhibit the growth of certain cancer cell lines and its potential to act as a therapeutic agent for Alzheimer's disease is warranted. Finally, further research into its potential to be used as a drug delivery system is also needed.
Méthodes De Synthèse
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate is synthesized through a multi-step process. The first step involves the reaction of isoindole-5-carboxylic acid with methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate iodide to form this compound isoindole-5-carboxylate. This is followed by the reaction of this compound isoindole-5-carboxylate with ethyl chloroformate, which yields this compound 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate.
Propriétés
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)13-8-7-12(9-14(13)17(20)23)19-15(21)10-3-5-11(6-4-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARISTKJGATEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)